

Application Notes and Protocols for Immunohistochemistry (IHC) Staining

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Compound of Interest		
Compound Name:	CPR005231	
Cat. No.:	B1192506	Get Quote

To provide detailed Application Notes and Protocols for immunohistochemistry (IHC) staining with **CPR005231**, further information regarding the target of this antibody is required. Extensive searches for "**CPR005231**" did not yield a specific antibody, protein, or any associated protocols. This identifier may be an internal catalog number specific to a particular manufacturer or research institution and is not a publicly searchable term.

To proceed with your request, please provide one of the following:

- The name of the protein target for the antibody CPR005231.
- The manufacturer and catalog number of the antibody.
- A direct link to the antibody's datasheet.

Once this information is available, detailed application notes and protocols can be generated, including quantitative data tables, experimental methodologies, and visualizations of relevant signaling pathways and workflows as requested.

General Immunohistochemistry Protocol for Paraffin-Embedded Tissues

In the absence of specific information for **CPR005231**, a general and representative IHC protocol for use with paraffin-embedded tissue sections is provided below. This protocol should



be adapted based on the specific recommendations for the primary antibody once its identity is known.

I. Materials

Reagents:

- Xylene
- Ethanol (100%, 95%, 80%)
- · Distilled or Deionized Water
- Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
- Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)
- Blocking Buffer (e.g., 5% Normal Goat Serum in TBS-T)
- Primary Antibody Diluent (e.g., TBS with 1% BSA)
- Primary Antibody (Specific to the target of interest)
- Biotinylated Secondary Antibody (e.g., Anti-Rabbit IgG)
- Enzyme Conjugate (e.g., Streptavidin-HRP)
- Chromogen Substrate (e.g., DAB)
- Counterstain (e.g., Hematoxylin)
- Mounting Medium

Equipment:

- Microscope slides (charged)
- Coplin jars or staining dishes



- Water bath or pressure cooker for heat-induced epitope retrieval (HIER)
- Humidified chamber
- Light microscope

II. Protocol

- A. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in two changes of 95% ethanol for 3 minutes each.
- Immerse slides in one change of 80% ethanol for 3 minutes.
- Rinse slides in running distilled water for 5 minutes.
- B. Antigen Retrieval:
- Pre-heat the antigen retrieval buffer in a water bath or pressure cooker to 95-100°C.
- Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes.
- Allow the slides to cool in the buffer at room temperature for 20 minutes.
- · Rinse the slides with wash buffer.
- C. Staining:
- Draw a hydrophobic barrier around the tissue section using a PAP pen.
- Block non-specific binding by incubating the sections with blocking buffer for 30-60 minutes in a humidified chamber.
- Drain the blocking buffer and apply the primary antibody, diluted to its optimal concentration in the primary antibody diluent.



- Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Wash the slides three times with wash buffer for 5 minutes each.
- Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
- Wash the slides three times with wash buffer for 5 minutes each.
- Apply the enzyme conjugate and incubate for 30 minutes at room temperature.
- Wash the slides three times with wash buffer for 5 minutes each.
- D. Detection and Counterstaining:
- Apply the chromogen substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).
- Rinse the slides with distilled water to stop the reaction.
- Counterstain with hematoxylin for 30-60 seconds.
- "Blue" the hematoxylin by rinsing in running tap water.
- E. Dehydration and Mounting:
- Dehydrate the sections through graded ethanol solutions (80%, 95%, 100%).
- Clear the sections in two changes of xylene.
- Apply a coverslip using a permanent mounting medium.

III. Workflow Diagram

The following diagram illustrates the general workflow for immunohistochemistry.





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Caption: General workflow for immunohistochemistry staining.

To provide a more detailed and specific protocol, including quantitative data and signaling pathways for **CPR005231**, the identity of its target protein is essential.

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